3-[(3-Fluorophenyl)amino]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluoroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMPTGFIUPPIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589450 | |
| Record name | N-(3-Fluorophenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-89-8 | |
| Record name | N-(3-Fluorophenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(3-Fluorophenyl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Strategies for 3 3 Fluorophenyl Amino Propanoic Acid and Analogues
Synthetic Pathways of 3-[(3-Fluorophenyl)amino]propanoic acid
The construction of the this compound backbone can be achieved through various synthetic methodologies, ranging from direct, single-step reactions to more complex, multi-step sequences that allow for stereochemical control.
Direct synthesis methods aim to construct the target molecule in a single, efficient step from readily available starting materials.
The most straightforward approach to synthesizing this compound is through a conjugate addition reaction, specifically an aza-Michael addition. This reaction involves the nucleophilic addition of 3-fluoroaniline (B1664137) to the electron-deficient β-carbon of acrylic acid. The reaction is typically catalyzed by heat or a base and proceeds without the need for protecting groups. This method is atom-economical and offers a direct route to the desired β-amino acid. researchgate.net
Interactive Data Table: Aza-Michael Addition for Synthesis
| Reactant A | Reactant B | Reaction Type | Key Conditions | Product |
|---|
Multi-step syntheses provide greater flexibility, allowing for the introduction of specific functionalities and, crucially, the control of stereochemistry.
An alternative to direct addition involves building the β-amino acid structure from simpler fluorinated precursors. A common one-pot method for synthesizing 3-amino-3-arylpropionic acids involves the reaction of a fluorinated aromatic aldehyde, malonic acid, and a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297), in an alcohol solvent. google.com In this case, 3-fluorobenzaldehyde (B1666160) serves as the key fluorinated intermediate. The reaction proceeds through a Knoevenagel condensation followed by Michael addition of ammonia and subsequent decarboxylation to yield the final product. This method is advantageous as the starting materials are readily available and the procedure is relatively simple to perform. wiley-vch.de
Interactive Data Table: Multi-step Synthesis via Fluorinated Precursor
| Fluorinated Precursor | Other Key Reagents | Reaction Type | Product |
|---|
The biological activity of chiral molecules is often enantiomer-specific, making the synthesis of enantiomerically pure compounds essential for pharmaceutical applications. chemimpex.comchemimpex.com Several strategies have been developed for the asymmetric synthesis of β-amino acids.
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as natural amino acids like (S)-serine or aspartic acid, as templates. researchgate.netresearchgate.net The synthesis involves a sequence of stereochemically controlled reactions to convert the starting material into the target molecule, transferring the initial chirality to the final product. For example, a protected form of aspartic acid can be chemically modified through steps including organocuprate addition to create the desired β-amino acid structure with a defined stereocenter. researchgate.net
Chiral Auxiliaries and Catalysts: Asymmetric synthesis can be achieved by using chiral auxiliaries that temporarily attach to the substrate, direct the stereochemical outcome of a reaction, and are later removed. A more advanced approach involves the use of chiral catalysts. For instance, chiral Nickel(II) complexes have been effectively used to catalyze the stereoselective alkylation of a glycine (B1666218) Schiff base, providing a versatile route to a wide range of enantiomerically pure α- and β-amino acids, including fluorinated analogues. mdpi.comnih.gov
Enzymatic Resolution: This method involves the synthesis of a racemic mixture of the target compound, followed by the use of an enzyme to selectively react with one of the enantiomers. For example, the enantiomers of a racemic β-amino acid ester can be separated through enantioselective N-acylation catalyzed by an enzyme like Candida antarctica lipase (B570770) A (CAL-A). researchgate.net This leaves one enantiomer unreacted and easily separable from its acylated counterpart.
Interactive Data Table: Comparison of Chiral Synthesis Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Pool Synthesis | Uses naturally occurring chiral molecules as starting materials. researchgate.net | Readily available starting materials with defined stereochemistry. | Limited to the structural diversity of the available chiral pool. |
| Chiral Catalysis | A small amount of a chiral catalyst creates a chiral environment for the reaction. nih.gov | High efficiency; only a substoichiometric amount of chiral material is needed. | Development of suitable catalysts can be complex and expensive. |
Multi-step Synthesis Methodologies
Strategic Derivatization for Enhanced Biological Activity
The this compound scaffold serves as a versatile template for the development of novel therapeutic agents. By strategically modifying its structure, researchers can tune its physicochemical properties and biological activity. Derivatization typically targets the secondary amine, the carboxylic acid, or the phenyl ring.
Modification of the Amino Group: The secondary amine can be acylated or reacted with various electrophiles to introduce new functional groups. For example, N-acylation with different aromatic or heterocyclic groups can lead to compounds with enhanced biological profiles. A notable strategy involves the synthesis of N,N-disubstituted derivatives, such as incorporating a thiazole (B1198619) ring system, which has been shown to yield compounds with antimicrobial or anticancer properties. nih.govmdpi.com
Modification of the Carboxylic Acid Group: The carboxylic acid moiety is frequently converted into esters or amides to improve properties like cell permeability or to act as a handle for further functionalization. The synthesis of amides and esters of fluorophenylalanine derivatives has been explored to generate compounds with cholinesterase inhibitory activity for potential use in treating neurological disorders. nih.gov Furthermore, converting the acid to a hydrazide, which is then condensed with aldehydes, creates derivatives with significant anticancer and antioxidant activities. nih.gov
Substitution on the Phenyl Ring: While the parent compound already contains a fluorine atom, further substitution on the phenyl ring can be explored to modulate electronic properties and steric bulk, potentially leading to improved target binding.
These derivatization strategies allow for the creation of large libraries of compounds based on the core this compound structure, enabling systematic exploration of structure-activity relationships (SAR) for various therapeutic targets. nih.govnih.gov
Interactive Data Table: Derivatization Strategies and Biological Targets
| Modification Site | Derivative Class | Example Functional Group | Targeted Biological Activity |
|---|---|---|---|
| Amino Group | N,N-disubstituted amines | 4-Phenylthiazole-2-yl mdpi.com | Anticancer (SIRT2, EGFR inhibition) mdpi.com |
| Carboxylic Acid | Esters | Phenyl ester nih.gov | Cholinesterase Inhibition nih.gov |
Esterification Reactions for Carboxyl Modification
The carboxylic acid group of this compound and its derivatives is readily converted to esters, a common strategy to modify the compound's polarity, solubility, and reactivity. This transformation is typically achieved through acid-catalyzed esterification.
For instance, the esterification of thiazole-containing analogues of 3-aminopropanoic acid is a key step in multistep synthetic sequences. The reaction is generally carried out by refluxing the carboxylic acid in an alcohol solvent, such as methanol (B129727) or 2-propanol, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). nih.govmdpi.com This process yields the corresponding methyl or other alkyl esters. In the synthesis of methyl 3-{[4-(4-chlorophenyl)thiazol-2-yl][4-(phenylamino)phenyl]amino}propanoate, the carboxylic acid was refluxed in methanol with sulfuric acid for five hours. nih.govmdpi.com The resulting methyl ester can then be isolated after neutralization, for example, with a 10% sodium carbonate solution. nih.gov
The successful formation of the ester is confirmed by spectroscopic methods. In ¹H NMR spectra, the appearance of a new singlet signal, typically around 3.54 ppm, is characteristic of the methoxy (B1213986) group (OCH₃) protons. mdpi.com Correspondingly, a signal around 51.43 ppm in the ¹³C NMR spectrum confirms the presence of the ester's methoxy carbon. mdpi.com These ester derivatives often serve as intermediates for further modifications, such as the synthesis of hydrazides. mdpi.commdpi.com
Table 1: Examples of Esterification Reactions
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-{[4-(4-Chlorophenyl)thiazol-2-yl][4-(phenylamino)phenyl]amino}propanoic acid | Methanol, H₂SO₄, reflux, 5 h | Methyl 3-{[4-(4-chlorophenyl)thiazol-2-yl][4-(phenylamino)phenyl]amino}propanoate | nih.gov, mdpi.com |
| 3-[Phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid | Methanol, H₂SO₄, reflux, 6 h | Methyl 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoate | nih.gov |
| 3-/[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acid | 1. Methanol, H₂SO₄, reflux, 4 h; 2. 5% Na₂CO₃ to pH 7 | Methyl 3-/[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoate | mdpi.com |
Amidation and Peptide Bond Formation through the Amino Group
The amino group of this compound allows for the formation of amide and peptide bonds, enabling its incorporation into larger, more complex molecules. A common derivatization involves the conversion of the carboxylic acid moiety of an analogue into a hydrazide. This is typically accomplished by reacting the corresponding methyl ester with hydrazine (B178648) monohydrate (N₂H₄·H₂O) in a solvent like 2-propanol or 1,4-dioxane (B91453) at reflux. nih.govmdpi.com The reaction time can vary from 3 to 24 hours depending on the specific substrate and conditions. mdpi.com The formation of the hydrazide is confirmed in ¹H NMR spectra by the appearance of characteristic signals for the CONHNH₂ fragment, often seen as two singlets around 9.10 ppm and 4.17 ppm. mdpi.com
More broadly, amide and peptide bond formation can be achieved by coupling the carboxylic acid with an amine. Modern synthetic methods aim for green and efficient one-pot processes that avoid traditional coupling reagents. nih.gov One such nature-inspired method involves the formation of an intermediate thioester from the carboxylic acid, which then reacts with an amine to form the amide bond. nih.gov This approach can be performed under neat (solvent-free) conditions or in water, minimizing waste. nih.gov Amino acid fluorides have also been reviewed as effective reagents for peptide synthesis, as they are more stable to hydrolysis than the corresponding acid chlorides but still sufficiently reactive to couple with amines. umich.eduresearchgate.net These methods allow for the systematic construction of peptide chains and other amide-containing structures from amino acid building blocks. youtube.com
Introduction of Protecting Groups (e.g., Boc, Fmoc) for Selective Functionalization
In multi-step peptide synthesis and other complex chemical transformations, it is often necessary to selectively block one reactive group while another is being modified. For amino acids, the N-α-amino group is commonly protected to prevent unwanted side reactions during peptide chain elongation. americanpeptidesociety.org The two most widely used protecting groups in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. americanpeptidesociety.orggoogle.com
The choice between these two strategies depends on the desired reaction conditions. The Boc group is acid-labile and is removed using acids like trifluoroacetic acid (TFA). americanpeptidesociety.org In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.orgchemimpex.com The mild deprotection conditions of the Fmoc strategy have made it the predominant method in modern peptide synthesis, especially for longer and more complex peptides. americanpeptidesociety.orgnih.gov
Fmoc-protected derivatives of β-amino acids, such as Fmoc-(S)-3-amino-3-(4-fluorophenyl)propanoic acid, are valuable building blocks in medicinal chemistry and drug development. chemimpex.com The Fmoc group allows for the controlled, sequential addition of amino acids to a growing peptide chain. chemimpex.comnih.gov The synthesis of N-protected derivatives, including both Boc and Fmoc, has been described for analogues like 3-amino-3-(4-cyanophenyl)propanoic acid, highlighting the standard procedures available for protecting such scaffolds. researchgate.net
Table 2: Comparison of Boc and Fmoc Protecting Groups
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | Reference |
| Chemical Nature | Acid-labile urethane | Base-labile urethane | americanpeptidesociety.org |
| Deprotection Reagent | Strong acids (e.g., Trifluoroacetic acid, TFA) | Secondary amines (e.g., Piperidine in DMF) | americanpeptidesociety.org |
| Deprotection Conditions | Harsher, acidic | Milder, basic | americanpeptidesociety.org |
| Primary Use | Historically significant in SPPS, still used in specific cases | Predominant strategy in modern automated SPPS | americanpeptidesociety.org, nih.gov |
| Byproducts | Volatile (isobutylene, CO₂) | Dibenzofulvene (must be washed away) | nih.gov |
Formation of Heterocyclic Systems Incorporating the 3-Fluorophenyl-amino-propanoic Acid Scaffold
The 3-aminopropanoic acid backbone can be used as a starting material to construct various heterocyclic ring systems, significantly expanding the chemical diversity of its derivatives.
A prominent method for synthesizing thiazole derivatives from β-amino acid precursors is the Hantzsch thiazole synthesis. nih.govresearchgate.net This reaction typically involves the condensation of a thiourea (B124793) derivative with an α-halocarbonyl compound. researchgate.net In the context of this compound analogues, the synthesis often begins with the conversion of the parent amino acid into an N-aryl-N-thiocarbamoyl-β-alanine. This intermediate then undergoes cyclization with various α-haloketones (e.g., 2-bromoacetophenones) to yield N,N-disubstituted 2-aminothiazole (B372263) derivatives. nih.govmdpi.com
The reaction conditions can be tuned for optimal yield. For example, the reaction of 3-[1-(4-acetylphenyl)thioureido]propanoic acid with 4'-substituted-2-bromoacetophenones is carried out in refluxing acetone. The resulting hydrobromide salt is then treated with sodium acetate in water to afford the final thiazole product. mdpi.com Alternatively, the reaction can be performed in water with a base like sodium carbonate. nih.gov The incorporation of the thiazole ring introduces a valuable pharmacophore known for a wide range of biological activities. nih.govresearchgate.net
Triazole rings can also be constructed from derivatives of this compound. One synthetic route involves converting a thiazole-substituted propanoic acid hydrazide into a 1,2,4-triazole-3-thione. nih.gov This multi-step process begins with the hydrazide, which is first reacted with an isothiocyanate (e.g., phenyl isothiocyanate) to form a carbothioamide intermediate. nih.gov This linear precursor is then subjected to cyclization under basic conditions, such as refluxing in an aqueous sodium hydroxide (B78521) solution, to yield the desired 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative. nih.gov The successful ring closure is confirmed by a characteristic upfield shift of the C=S carbon signal in the ¹³C NMR spectrum. nih.gov Triazoles are a class of heterocycles that have attracted significant attention due to their diverse pharmacological properties. mdpi.comfrontiersin.orgresearchgate.net
The N-aryl-N-thiocarbamoyl-β-alanine scaffold, a key intermediate in the synthesis of the aforementioned thiazole derivatives, is also a precursor for six-membered heterocyclic systems. nih.gov Specifically, these intermediates have been utilized in the synthesis of 1-substituted 2-thioxotetrahydro-4(1H)-pyrimidinones, which are thiopyrimidinedione analogues. nih.govresearchgate.net While specific examples starting directly from the 3-fluorophenyl derivative were not detailed in the reviewed literature, the established reactivity of the N-thiocarbamoyl intermediate suggests a viable pathway for accessing these pyrimidine-based structures. This synthetic versatility allows for the creation of a broad range of heterocyclic compounds built upon the original β-amino acid framework. mdpi.com
Oxadiazole Derivatives
The synthesis of oxadiazole derivatives from β-amino acids is a notable strategy for creating new chemical entities. One specific example is the synthesis of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. This compound is synthesized by reacting 3-fluorobenzamidoxime (B1312565) with succinic anhydride. The reaction is facilitated by heating, for instance, in a domestic microwave oven for a short duration, followed by purification using column chromatography. scienceopen.com This method provides a direct route to incorporating the 1,2,4-oxadiazole (B8745197) moiety.
Generally, the synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of diacylhydrazine precursors. nih.gov Common synthetic pathways start from carboxylic acids, which are converted to their corresponding esters and then to acid hydrazides. These hydrazides can then be reacted with another carboxylic acid or its derivative and subsequently cyclized using a dehydrating agent like phosphorus oxychloride to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov Another approach involves the condensation of acid hydrazides with various carbonyl compounds to form hydrazones, which can then be cyclized to generate diverse heterocyclic systems, including oxadiazoles. nih.gov
Synthesis of Analogous Molecules with Structural Variations
The structural framework of this compound allows for extensive modifications to generate a library of analogous compounds. These variations can be systematically introduced on the phenyl ring or the propanoic acid chain, and can also include isomeric forms of the parent molecule.
Modifications on the Phenyl Ring (e.g., position of fluorine, additional substituents)
The phenyl ring of this compound is a prime target for structural modification. The position of the fluorine atom can be altered, or additional substituents can be introduced to modulate the molecule's properties.
Fluorine Position: Direct radiofluorination of related amino acids like L-phenylalanine using reagents such as [¹⁸F]F₂ or [¹⁸F]AcOF can yield a mixture of ortho-, meta-, and para-fluoro isomers. beilstein-journals.org This highlights the feasibility of synthesizing analogues with fluorine at different positions on the phenyl ring. The synthesis of 3-amino-3-(4-fluorophenyl)propanoic acid, a positional isomer, has been achieved by refluxing 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in ethanol. google.com
Additional Substituents: A variety of substituents can be introduced onto the phenyl ring. For instance, analogues like 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been synthesized. nih.govmdpi.comresearchgate.net The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives involves the reaction of 4-aminophenol (B1666318) with acrylic acid or methyl acrylate. nih.gov Further modifications can be made, such as in a series of 3-(2-aminocarbonylphenyl)propanoic acid analogues, where various substituents were introduced onto the phenyl moieties to explore structure-activity relationships. nih.gov
The table below summarizes various synthesized analogues with modifications on the phenyl ring.
| Base Compound | Phenyl Ring Modification | Synthetic Precursors |
| 3-Amino-3-arylpropanoic acid | 4-Fluoro | 4-Fluorobenzaldehyde, Malonic acid, Ammonium acetate google.com |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | 4-Hydroxy | 4-Aminophenol, Acrylic acid nih.gov |
| 3-[(4-Acetylphenyl)(...)]propanoic acid | 4-Acetyl | N-(4-acetylphenyl)-N-thiocarbamoyl-β-alanine, 2-bromo-1-phenylethanone mdpi.com |
| Fluorinated Phenylalanines | 2,3,4,5-Tetrafluoro | Cbz-protected aminomalonates, Tetrafluorobenzyl bromides beilstein-journals.org |
Modifications on the Propanoic Acid Chain
The propanoic acid chain is another key site for derivatization, particularly at the carboxyl group. These modifications are often aimed at creating esters, amides, or other functional groups.
Common derivatizations include:
Esterification: The carboxylic acid can be converted to its corresponding ester, such as a methyl or ethyl ester, through reactions with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst like sulfuric acid or thionyl chloride. nih.govresearchgate.net
Hydrazinolysis: Esters can be further reacted with hydrazine hydrate (B1144303) to produce hydrazides. For example, N-(4-hydroxyphenyl)-β-alanine methyl ester can be converted to N-(4-hydroxyphenyl)-β-alanine hydrazide. nih.gov
Amide Formation: The synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogues involves the formation of an amide bond, demonstrating another route for chain modification. nih.gov
Further Condensation: The resulting hydrazides are versatile intermediates that can be condensed with various aldehydes and ketones to synthesize a wide range of hydrazones. nih.gov
These modifications are integral to building more complex molecules and exploring the chemical diversity stemming from the propanoic acid scaffold.
Isomeric and Stereoisomeric Analogues
The synthesis of isomeric and stereoisomeric analogues of this compound is crucial for studying the spatial arrangement and its influence on molecular properties.
Positional Isomers: The core structure can be varied by changing the attachment points of the functional groups. For example, 3-amino-3-(4-fluorophenyl)propanoic acid is a positional isomer of the parent compound where the fluorophenyl group is attached to the carbon bearing the amino group. google.com Phenylalanine analogues, which are α-amino acids, represent structural isomers of the β-amino acid structure of this compound. beilstein-journals.org
Stereoisomers: Stereoselective synthesis allows for the preparation of specific enantiomers or diastereomers. For instance, the stereoselective benzylation of (S)-imidazolidinone has been used to produce (S)-2-amino-3-(2,3,4,5-tetrafluorophenyl)propionic acid. beilstein-journals.org Similarly, optically active analogues of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized to evaluate their biological properties. nih.gov The separation of enantiomers from a racemic mixture is another common strategy. Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, for example, was separated into its constituent enantiomers through enantioselective N-acylation using the enzyme Candida antarctica lipase A (CAL-A). researchgate.netresearchgate.net The resulting separated amino ester enantiomers were then hydrolyzed to obtain the enantiomerically pure amino acids. researchgate.net
The table below provides examples of isomeric and stereoisomeric analogues and their synthetic approaches.
| Analogue Type | Example Compound | Synthetic Strategy |
| Positional Isomer | 3-Amino-3-(4-fluorophenyl)propanoic acid | Condensation of 4-fluorobenzaldehyde, malonic acid, and ammonium acetate google.com |
| Structural Isomer | Fluorinated Phenylalanines (α-amino acids) | Asymmetric synthesis from Cbz-protected aminomalonates beilstein-journals.org |
| Stereoisomer (Enantiomer) | (R)- and (S)-3-Amino-3-(4-cyanophenyl)propanoic acid | Enzymatic resolution of the racemic ethyl ester followed by hydrolysis researchgate.netresearchgate.net |
| Stereoisomer (Enantiomer) | (3R)-3-Fluoro-ʟ-phenylalanine | Multi-step synthesis involving fluorination with DAST and protecting group manipulations beilstein-journals.org |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, the precise connectivity and spatial arrangement of atoms can be determined.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-[(3-Fluorophenyl)amino]propanoic acid, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the 3-fluorophenyl group and the aliphatic protons of the propanoic acid chain.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Value Range | e.g., t, dd, m | Value | Aromatic CH |
| Value Range | e.g., t, dd, m | Value | Aromatic CH |
| Value Range | e.g., t, dd, m | Value | Aromatic CH |
| Value Range | e.g., t, dd, m | Value | Aromatic CH |
| Value Range | e.g., t | Value | NH |
| Value Range | e.g., t | Value | N-CH₂ -CH₂ |
| Value Range | e.g., t | Value | N-CH₂-CH₂ |
| Value Range | e.g., s (broad) | Value | COOH |
Note: Specific chemical shift values and coupling constants are dependent on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule. The spectrum for this compound would display signals for the carbonyl carbon, the aromatic carbons (with splitting patterns due to fluorine coupling), and the two aliphatic carbons.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| Value Range | C =O |
| Value Range (d, JC-F) | C -F |
| Value Range | Aromatic C |
| Value Range | Aromatic C |
| Value Range | Aromatic C |
| Value Range | Aromatic C |
| Value Range | Aromatic C |
| Value Range | N-C H₂ |
| Value Range | N-CH₂-C H₂ |
Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Other aromatic carbons may also show smaller couplings to fluorine.
Correlation Spectroscopies (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are employed to further confirm the structural assignment.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, between the two methylene (B1212753) groups (-CH₂-CH₂-) in the propanoic acid chain, and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbons to which they are directly attached, definitively assigning the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This would be crucial for confirming the connectivity between the propanoic acid chain and the 3-fluorophenylamino group, for example, by showing a correlation from the N-CH₂ protons to the aromatic carbons.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, C-O, C-N, and aromatic C-H and C=C bonds, as well as the C-F bond.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3000 (broad) | O-H stretch (carboxylic acid) |
| 3400-3300 | N-H stretch (secondary amine) |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| ~1710 | C=O stretch (carboxylic acid) |
| 1600, 1580, 1500 | Aromatic C=C stretch |
| ~1300 | C-N stretch |
| 1250-1000 | C-F stretch |
| ~900-690 | Aromatic C-H bend |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₁₀FNO₂), the expected molecular weight is approximately 183.18 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula. The fragmentation pattern would likely involve the loss of the carboxyl group and cleavage of the propanoic acid chain.
Elemental Analysis for Compositional Verification
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula.
Theoretical Elemental Composition for C₉H₁₀FNO₂:
| Element | Theoretical Percentage |
| Carbon (C) | 59.01% |
| Hydrogen (H) | 5.50% |
| Fluorine (F) | 10.37% |
| Nitrogen (N) | 7.65% |
| Oxygen (O) | 17.47% |
Experimental results from elemental analysis should closely match these theoretical values to verify the purity and elemental composition of the synthesized compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful techniques used to assess the purity of this compound and to separate it from starting materials, byproducts, and degradants.
The choice of chromatographic technique often depends on the physicochemical properties of the analyte, such as its volatility and thermal stability. For N-aryl-β-alanine derivatives like this compound, which are typically non-volatile and thermally labile, HPLC and UPLC are the methods of choice.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment in pharmaceutical and chemical research. A typical HPLC method for an N-aryl-β-alanine derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the aromatic ring in this compound would exhibit significant UV absorbance.
Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity. A UPLC method for this compound would offer a high-throughput option for purity checks during synthesis and for the quantitative analysis of the compound in various matrices.
Gas Chromatography (GC) is generally less suitable for the direct analysis of amino acids like this compound due to their low volatility and tendency to degrade at the high temperatures required for GC analysis. However, derivatization of the amino and carboxylic acid functional groups to form more volatile esters or amides can enable GC-based analysis if required.
The table below illustrates a hypothetical comparison of typical parameters for HPLC and UPLC methods that could be developed for the analysis of this compound, based on methods for similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 1 µL |
| Run Time | 15-20 min | 2-5 min |
| Pressure | 100-200 bar | 600-1000 bar |
| Detection | UV at 254 nm | UV at 254 nm |
This table presents typical, illustrative parameters and would require experimental optimization for the specific analysis of this compound.
X-ray Crystallography for Solid-State Structure Determination
While chromatographic techniques are excellent for determining the purity and concentration of a compound, X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and conformational details.
For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The data obtained from X-ray crystallography would provide invaluable insights into:
The conformation of the propanoic acid chain relative to the fluorophenyl ring.
The planarity of the phenyl ring and the orientation of the fluorine substituent.
The presence and nature of intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups, which govern the crystal packing.
While specific crystallographic data for this compound is not publicly available, the table below presents a hypothetical set of crystallographic parameters that might be expected for such a compound, based on known structures of similar small organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.2 |
| c (Å) | 15.8 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 850 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
This table contains hypothetical data for illustrative purposes, as experimental crystallographic data for this compound is not currently available in the public domain.
Mechanistic Investigations of Biological Activity and Interactions
Molecular Mechanisms of Action
The mode of action for compounds structurally similar to 3-[(3-Fluorophenyl)amino]propanoic acid can be understood by examining their interactions with key biological targets such as enzymes and receptors.
Research has explored the inhibitory effects of related compounds on several enzymes implicated in a range of diseases.
Monoamine Oxidase B (MAO-B) is a key enzyme in the metabolic pathways of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's disease. usd.edunih.gov Compounds containing a fluorophenyl moiety have been identified as potent and selective MAO-B inhibitors. usd.edumdpi.com
For instance, a series of pyridazinones containing a (2-fluorophenyl)piperazine moiety demonstrated significant MAO-B inhibitory activity. mdpi.com The position of the fluorine atom and other substituents on the phenyl ring plays a crucial role in the inhibitory potency. Molecular docking simulations have shown that these compounds can fit into the binding sites of MAO-B, suggesting a competitive and reversible inhibition mechanism. mdpi.com
| Compound | MAO-B IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| T6 (meta-bromo substituted pyridazinone with 2-fluorophenyl piperazine) | 0.013 | Competitive, Reversible | mdpi.com |
| T3 (para-chloro substituted pyridazinone with 2-fluorophenyl piperazine) | 0.039 | Competitive, Reversible | mdpi.com |
| (E)-1-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 0.118 | Not Specified | nih.gov |
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. scripps.edu Their inhibitors are being investigated as potential treatments for cancer and other diseases. nih.gov Amino acid derivatives have been explored as HDAC1 inhibitors. nih.gov While specific studies on this compound are not available, the general structure of an amino acid derivative suggests potential for interaction with HDACs. The design of these inhibitors often involves a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.
Cathepsin A is a serine carboxypeptidase involved in various physiological processes, and its inhibition is being explored for conditions like heart failure. nih.gov Novel β-amino acid derivatives have been identified as inhibitors of cathepsin A. nih.gov These inhibitors often mimic the natural substrates of the enzyme, binding to the active site and blocking its catalytic activity. The development of specific inhibitors for Cathepsin A over other cathepsins, like Cathepsin L, remains an area of active research. mdpi.commdpi.com
The Hepatitis C Virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the virus. researchgate.netdoaj.org It is a major target for the development of direct-acting antiviral agents. doaj.org While there is no direct evidence of this compound inhibiting this enzyme, various small molecules, including amino acid derivatives, have been investigated as potential inhibitors. nih.gov These inhibitors can be classified as nucleoside inhibitors, which compete with the natural substrates, or non-nucleoside inhibitors, which bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its activity. nih.gov
Compounds containing the aminopropanoic acid scaffold have been investigated for their ability to bind to and modulate the activity of various receptors, particularly in the central nervous system. chemimpex.com For example, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been developed as agonists at the glycine (B1666218) binding site of the NMDA receptor, with activity that varies depending on the GluN2 subunit present. nih.gov Similarly, derivatives of (S)-2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acid act as AMPA receptor agonists. nih.gov The presence of the fluorophenyl group in this compound could influence its binding affinity and selectivity for different receptor subtypes.
| Compound Class | Target Receptor | Observed Activity | Reference |
|---|---|---|---|
| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs | NMDA Receptor (Glycine site) | Agonist (GluN2 subunit-specific) | nih.gov |
| (R)-2-amino-3-triazolpropanoic acid analogues | NMDA Receptor (Glycine site) | Agonist (preference for GluN1/2C-D) | frontiersin.org |
| (S)-2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acid | AMPA Receptor | Agonist | nih.gov |
Interactions with Neurotransmitter Systems
The structural similarity of this compound to endogenous amino acid neurotransmitters, such as γ-aminobutyric acid (GABA) and glutamate (B1630785), suggests a potential for interaction with neurotransmitter systems. Amino acid neurotransmitters are fundamental for synaptic transmission in the central nervous system, with GABA being the primary inhibitory and glutamate the primary excitatory neurotransmitter. nih.gov
Compounds that modulate these systems can have profound effects on neuronal activity. For instance, enhancing GABAergic inhibition is a common mechanism for anticonvulsant drugs. nih.gov Conversely, blocking excitatory glutamate receptors can be neuroprotective in certain conditions. bohrium.comacs.org The N-phenyl-β-alanine scaffold could potentially interact with GABA receptors, glutamate receptors, or their associated transporters. Glycine, another amino acid neurotransmitter, has a dual role, acting as an inhibitory neurotransmitter and as a co-agonist at excitatory NMDA receptors. mdpi.com The modulation of these complex systems by exogenous small molecules is an area of active research. However, specific studies detailing the interaction of this compound with these neurotransmitter systems have not been identified.
Protein Interaction and Metabolic Pathway Studies
The study of how small molecules interact with proteins is crucial for understanding their mechanism of action. researchgate.netresearchgate.net Small molecules can modulate protein-protein interactions (PPIs), which are essential for nearly all biological processes. nih.gov The disruption or stabilization of PPIs by small molecules has emerged as a promising therapeutic strategy. nih.gov
Given its chemical structure, this compound has the potential to interact with various proteins through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Phthalic acid chemical probes have been used to study protein-protein interactions, demonstrating the utility of small molecules in this field. nih.gov However, specific protein targets and the metabolic pathways affected by this compound have not been elucidated in the available literature. Such studies would be essential to understand its broader biological effects and potential therapeutic applications.
Cellular and Biochemical Assay Methodologies
In Vitro Biochemical Assays for Efficacy Evaluation
To evaluate the efficacy of compounds like this compound, a variety of in vitro biochemical assays can be employed. These assays are essential for determining the potency and selectivity of a compound for its biological target.
For receptor antagonists, radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. nih.govnih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined.
Functional assays are also critical to determine whether a compound acts as an agonist, antagonist, or inverse agonist. nih.gov For G protein-coupled receptors, this can involve measuring second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium, in response to the compound. For example, the antagonist activity of 3-(2-aminocarbonylphenyl)propanoic acid analogs for the EP3 receptor was evaluated in vitro. nih.govnih.gov
The table below provides an example of data that could be generated from such assays for a hypothetical series of related compounds.
| Compound | Target Receptor | Assay Type | IC50 (nM) |
| Compound A | Bradykinin (B550075) B1 | Radioligand Binding | 150 |
| Compound B | Bradykinin B1 | Radioligand Binding | 275 |
| Compound C | Bradykinin B1 | Radioligand Binding | 98 |
This table is illustrative and does not represent actual data for this compound.
In the context of enzyme inhibition, in vitro assays are used to assess the inhibitory effects of compounds on specific enzymes. nih.gov For instance, the inhibitory potential of synthetic amino acid derivatives against digestive enzymes has been evaluated to identify promising hypoglycemic and anti-obesity agents. nih.gov
Cellular Process Modulation Studies
Beyond biochemical assays, it is important to understand how a compound affects cellular processes. nih.gov Cellular assays can provide insights into a compound's mechanism of action in a more biologically relevant context. For example, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their ability to reduce cancer cell viability and migration in vitro. mdpi.com Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown antiproliferative activity against lung cancer cells. mdpi.com
These studies often involve treating cultured cells with the compound of interest and then measuring various cellular responses, such as cell proliferation, apoptosis, or changes in gene expression. Luciferase reporter gene assays are another powerful tool to study the modulation of transcription factor activity by small molecules. acs.org
The table below illustrates the type of data that could be obtained from cellular assays for a hypothetical series of related compounds.
| Compound | Cell Line | Cellular Process | Assay Type | EC50 (µM) |
| Compound X | HEK293 | Calcium Mobilization | FLIPR | 1.2 |
| Compound Y | CHO-K1 | cAMP Accumulation | HTRF | 5.8 |
| Compound Z | U-2 OS | Apoptosis Induction | Caspase-3 Assay | 10.5 |
This table is illustrative and does not represent actual data for this compound.
These cellular studies are crucial for bridging the gap between biochemical activity and potential therapeutic effects. nih.gov
Antiproliferative and Cytotoxicity Assays
Although specific antiproliferative data for this compound is not available, extensive research on related 3-aminopropanoic acid scaffolds demonstrates their potential as anticancer agents. Studies on these related structures utilize various cancer models to assess cytotoxicity and efficacy.
In foundational anticancer research, two-dimensional (2D) cell culture models are employed for initial screening. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their cytotoxic properties against the A549 non-small cell lung cancer (NSCLC) cell line. mdpi.com Among the tested compounds, certain derivatives, particularly those bearing 1-naphthyl and 2-furyl substituents, demonstrated significant anticancer activity, with one compound reducing A549 cell viability to 42.1%. mdpi.comresearchgate.net
Similarly, studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed structure-dependent antiproliferative activity against A549 cells. mdpi.com Notably, derivatives featuring an oxime moiety exhibited potent cytotoxicity, with IC₅₀ values surpassing that of the standard chemotherapeutic agent, cisplatin. mdpi.com
Table 1: Cytotoxicity of Selected 3-Aminopropanoic Acid Derivatives in A549 Cells
| Compound Scaffold | Key Derivative | Result | Reference |
|---|---|---|---|
| 3-((4-hydroxyphenyl)amino)propanoic acid | Derivative with 1-naphthyl substituent | Reduced cell viability to 42.1% | mdpi.com |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Oxime derivative 21 | IC₅₀ = 5.42 µM | mdpi.com |
| Oxime derivative 22 | IC₅₀ = 2.47 µM | mdpi.com |
To better simulate the complex microenvironment of solid tumors, three-dimensional (3D) spheroid models are increasingly utilized. These models offer a more physiologically relevant context by mimicking cellular interactions and drug diffusion barriers. mdpi.com
Research on promising 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was extended to A549 agarose-based 3D spheroids. The most effective compounds from 2D screening were shown to effectively induce cell death in these more complex models, reinforcing their therapeutic potential. mdpi.com This transition from 2D to 3D models is crucial, as 3D cultures often exhibit increased resistance to anticancer agents compared to monolayer cultures.
A significant hurdle in cancer therapy is the development of multidrug resistance. Therefore, evaluating novel compounds against both drug-sensitive and drug-resistant cell lines is critical.
Certain derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated potent antiproliferative activity against not only the drug-sensitive H69 human lung carcinoma cell line but also its anthracycline-resistant counterpart, H69AR. mdpi.com This suggests that this class of compounds may be effective in overcoming pre-existing multidrug resistance mechanisms, highlighting their promise for further development in treating challenging, resistant cancers. mdpi.com
Antimicrobial and Antifungal Activity Assessment
While specific antimicrobial data for this compound is not documented in the available literature, related compounds have been synthesized and evaluated as potential agents against multidrug-resistant pathogens.
A library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species. nih.gov Certain hydrazone derivatives within this series showed the most potent and broad-spectrum activity. nih.gov For example, these compounds displayed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov
Similarly, derivatives of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have shown promising antibacterial activity, particularly compounds featuring furan (B31954) and bromothiophene substituents. researchgate.net
Table 2: Antimicrobial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
| Pathogen | Activity Range (MIC) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1–8 µg/mL | nih.gov |
| Vancomycin-resistant Enterococcus faecalis | 0.5–2 µg/mL | nih.gov |
| Gram-negative pathogens | 8–64 µg/mL | nih.gov |
| Drug-resistant Candida species (including C. auris) | 8–64 µg/mL | nih.gov |
Anti-inflammatory and Analgesic Activity Investigations (for related compounds)
The structural motif of this compound is related to compounds investigated for anti-inflammatory and analgesic properties. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutic agents, and research continues into novel derivatives with improved efficacy and side-effect profiles. nih.govbenthamscience.com
Studies on various fluorinated compounds have demonstrated significant biological activity. For example, certain 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines showed good analgesic and excellent anti-inflammatory activity in animal models. The position of the fluoro substituent on the phenyl ring was found to be critical for activity, with meta and para positions being well-tolerated while ortho substitution diminished potency.
Furthermore, N-Arylhydrazone derivatives of mefenamic acid, including a 4-fluorophenyl variant, were synthesized and tested for analgesic activity. Several of these compounds were found to be significantly more potent than the parent drug, mefenamic acid, in reducing the writhing response in mice. ualberta.ca
Computational and In Silico Studies
Specific computational studies for this compound were not identified. However, molecular docking and other in silico methods are routinely used to investigate the mechanism of action for structurally similar compounds.
For example, in the study of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, molecular docking was used to propose potential biological targets. These in silico studies suggested that the most active compounds could interact with human SIRT2 and EGFR proteins, both of which are implicated in cancer progression. mdpi.com
In other research, docking studies have been used to explore how propanoic acid derivatives bind to cyclooxygenase (COX-1 and COX-2) enzymes, which are the primary targets of most NSAIDs. nih.gov These computational models help to explain the biological activity of synthesized compounds and guide the design of new derivatives with enhanced potency and selectivity. nih.gov
Molecular Docking Simulations (e.g., AutoDock Vina)
To predict the binding orientation and affinity of this compound with a specific biological target, such as an enzyme or receptor, molecular docking simulations would be a primary computational tool. Using software like AutoDock Vina, a three-dimensional model of the compound would be docked into the binding site of the target protein.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Target X | -7.5 | Asp120, Tyr85, Phe210 |
| Target Y | -6.2 | Leu50, Val101, Ser99 |
| Target Z | -5.8 | Trp15, Ala67, Gln112 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis would be employed to correlate the physicochemical properties of a series of related compounds, including this compound, with their biological activities. This method involves developing a mathematical model that predicts the activity of a compound based on its structural features.
Descriptors such as molecular weight, lipophilicity (logP), and electronic parameters would be calculated for each compound. These descriptors would then be used to build a QSAR model that can predict the biological activity of new, untested compounds. This approach helps in understanding which molecular properties are crucial for the desired biological effect and in designing more potent analogs.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling would be used to identify the essential three-dimensional arrangement of chemical features of this compound that are necessary for its biological activity. A pharmacophore model typically includes features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify other molecules that fit the model and are therefore likely to have similar biological activity. This is a powerful tool for discovering new lead compounds in drug discovery.
Analysis of Steric and Electronic Effects on Binding Affinity
An analysis of the steric and electronic effects of the 3-fluorophenyl group and the propanoic acid moiety would be crucial to understand their influence on binding affinity. The fluorine atom, being highly electronegative, can significantly alter the electronic properties of the phenyl ring, potentially influencing interactions with the target protein through dipole-dipole or other electrostatic interactions.
The size and conformation of the entire molecule (steric effects) would also determine how well it fits into the binding pocket of a target. A detailed analysis would involve comparing the binding affinities of analogs with different substituents on the phenyl ring or modifications to the propanoic acid chain to systematically probe these effects.
Structure Activity Relationship Sar Studies
Influence of the Fluorine Atom's Position on Biological Activity
The position of the fluorine atom on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—can significantly alter the electronic properties and conformation of the molecule, thereby impacting its biological activity. While direct comparative studies on the 2-, 3-, and 4-fluoro isomers of 3-(phenylamino)propanoic acid are not extensively detailed in the available literature, general principles of medicinal chemistry and findings from related classes of compounds suggest that the fluorine position is a critical determinant of activity.
The electronic effect of the fluorine atom also plays a crucial role. A study on substituted 3-(phenylamino)benzoic acids as inhibitors of the enzyme AKR1C3 found a significant correlation between the electronic effect of the para-substituent and the inhibitory potency. nih.gov Electron-withdrawing groups, such as a nitro group, at the para position resulted in the lowest IC50 values, indicating higher potency. nih.gov Given that fluorine is also an electron-withdrawing group, its position would similarly modulate the electron density of the phenyl ring and influence binding affinity.
Table 1: Postulated Influence of Fluorine Position on Physicochemical Properties
| Fluorine Position | Expected Electronic Effect | Potential Steric Hindrance | Predicted Impact on Lipophilicity |
| Ortho (2-position) | Strong inductive electron withdrawal | High | Moderate increase |
| Meta (3-position) | Primarily inductive electron withdrawal | Low | Moderate increase |
| Para (4-position) | Inductive and resonance electron withdrawal | Minimal | Moderate increase |
This table is based on general chemical principles and findings from analogous compounds.
Impact of Substituents on the Phenyl Ring
The nature and position of various substituents on the phenyl ring of 3-(phenylamino)propanoic acid derivatives have a profound impact on their biological activity. Studies on analogous compounds have demonstrated that both the electronic properties and the size of the substituents are key factors.
In a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of different substituents led to varied antimicrobial activity. For example, the inclusion of a phenyl substituent resulted in activity against S. aureus, while the addition of a 4-nitro (4-NO2) group to this phenyl ring enhanced the activity against both S. aureus and E. faecalis, and extended the spectrum to include Gram-negative bacteria like E. coli and K. pneumoniae. mdpi.com Conversely, a dimethylamino substituent led to a complete loss of antimicrobial activity against all tested bacterial strains. researchgate.net
Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the presence of an oxime moiety significantly enhanced antiproliferative activity against lung cancer cells. nih.gov This suggests that the electronic and hydrogen-bonding capabilities of the substituent are critical for bioactivity. However, the introduction of other substituents, such as hydrazone and hydrazide derivatives, resulted in limited antiproliferative effects. nih.gov
Research on 3-(phenylamino)benzoic acids as AKR1C3 inhibitors showed that electron-withdrawing groups at the para position of the phenyl ring conferred the highest potency. nih.gov A nitro group (p-NO2) was particularly effective, resulting in a significantly lower IC50 value compared to other substituents. nih.gov
Table 2: Impact of Phenyl Ring Substituents on the Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Analogs
| Compound Substituent | S. aureus MIC (µg/mL) | E. faecalis MIC (>µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) |
| Phenyl | 16 | >64 | >64 | >64 |
| 4-Nitrophenyl | 16 | 16 | 32 | 64 |
| Dimethylamino | >64 | >64 | >64 | >64 |
Data adapted from studies on analogous compound series. mdpi.comresearchgate.net
Role of the Amino and Carboxylic Acid Functional Groups
The amino (-NH) and carboxylic acid (-COOH) groups are fundamental to the structure of 3-[(3-Fluorophenyl)amino]propanoic acid and are generally considered essential for its biological activity. These functional groups can participate in crucial interactions with biological targets, such as hydrogen bonding and ionic interactions.
The carboxylic acid moiety is a common feature in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), where it is often involved in binding to the active site of enzymes. orientjchem.org Studies on derivatives of 3-(phenylamino)propanoic acid have shown that modification of the carboxyl group can lead to a decrease in activity. For instance, attempting to increase the antimicrobial activity of a thiazole (B1198619) derivative of 3-(phenylamino)propanoic acid by replacing the carboxy group with hydrazone and hydrazide derivatives resulted in decreased antimicrobial activity. nih.gov Similarly, esterification of the carboxyl group in 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives led to a marked reduction in antiproliferative activity, highlighting the importance of the free carboxyl group for optimal cytotoxic effects. nih.gov
The amino group, which links the phenyl ring to the propanoic acid backbone, is also critical. Its ability to act as a hydrogen bond donor is often vital for ligand-receptor interactions. The relative position of the amino and carboxyl groups defines the compound as a β-amino acid, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net The meta-arrangement of the carboxylic acid and the secondary amine has been shown to be important for selectivity in certain enzyme inhibitors. nih.gov
Effects of Stereochemistry (R- vs. S-enantiomers) on Activity
This compound possesses a chiral center at the carbon atom bearing the amino group, meaning it can exist as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-enantiomers. The three-dimensional arrangement of atoms can be critical for the interaction with chiral biological targets like enzymes and receptors. Consequently, the two enantiomers may exhibit different biological activities, with one often being more potent than the other.
While specific comparative biological data for the R- and S-enantiomers of this compound is not detailed in the provided search results, the importance of stereochemistry is well-established for related compounds. For many aryl propionic acid derivatives, such as the NSAIDs, only the (S)-enantiomer is responsible for the therapeutic action. orientjchem.org
The synthesis of enantiomerically pure forms of related β-amino acids is an active area of research, underscoring the importance of stereochemistry for their application. For example, methods have been developed for the enzymatic resolution of racemic N-acetyl-3-amino-3-phenylpropionic acid to obtain both the (R)- and (S)-enantiomers in high purity. nih.govtandfonline.com This indicates that the specific biological applications often require a single, specific enantiomer. The availability of (S)-3-Amino-3-(3-fluorophenyl)propionic acid as a research chemical further suggests that this particular enantiomer is of interest for pharmaceutical development, likely due to its enhanced biological activity. nih.gov
Table 3: General Trends in Enantiomeric Activity for Biologically Active Propanoic Acid Derivatives
| Enantiomer | General Biological Activity | Common Observation |
| (S)-enantiomer | Often the more active form (eutomer) | Responsible for therapeutic effects in many NSAIDs and other bioactive compounds. orientjchem.org |
| (R)-enantiomer | Often the less active or inactive form (distomer) | May contribute to side effects or be inactive. |
This table reflects general principles observed in related classes of chiral compounds.
Modification of the Propanoic Acid Backbone
Alterations to the propanoic acid backbone of this compound can influence its flexibility, conformation, and how it presents its key functional groups to a biological target. Such modifications can include changing the length of the carbon chain, introducing substituents on the backbone, or converting the acid to an ester or amide.
Systematic modification of the backbone of bioactive polypeptides by incorporating β-amino acid residues has been explored as a strategy to create molecules with improved drug properties, such as enhanced stability against protease degradation. nih.gov This highlights the general principle that the backbone structure is a key determinant of a molecule's pharmacokinetic profile.
In the context of smaller molecules, modifications such as esterification of the propanoic acid group often lead to changes in biological activity. For example, β-alanine ethyl ester is the ethyl ester of β-alanine and is expected to hydrolyze in the body to release the active amino acid. wikipedia.org This prodrug strategy can be used to improve the absorption or other pharmacokinetic properties of a drug. However, as noted in section 5.3, direct modification of the carboxyl group to an ester or other derivatives can also lead to a loss of activity if the free acid is required for binding to the target. nih.govnih.gov
Studies on 3-arylpropionic acids have involved introducing substituents to the propionic acid chain to develop selective agonists with an enhanced half-life. humanjournals.com This indicates that the backbone is a viable site for modification to fine-tune the pharmacological properties of the compound.
Correlation between Structural Features and Biological Effects
The biological activity of this compound derivatives is a result of the interplay between various structural features. Quantitative Structure-Activity Relationship (QSAR) studies on related compounds aim to build mathematical models that correlate physicochemical properties with biological activity, providing insights into the key determinants of a molecule's function.
Key correlations that have been observed in analogous series include:
Electronic Effects: The potency of 3-(phenylamino)benzoic acid analogs as AKR1C3 inhibitors showed a significant correlation with the electronic effects of substituents on the phenyl ring. nih.gov Electron-withdrawing groups at the para-position enhanced activity, suggesting that a lower electron density on the phenyl ring is favorable for binding. nih.gov
Lipophilicity: Lipophilicity, often expressed as logP, is a critical parameter that influences a drug's ability to cross cell membranes and reach its target. The introduction of a fluorine atom or other substituents can modify the lipophilicity of the molecule. A study on thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles found that the best anti-inflammatory and antioxidant compounds were correlated with medium values of lipophilicity parameters. nih.gov This suggests that an optimal balance of hydrophilicity and lipophilicity is required for good biological activity.
Steric Factors: The size and shape of the molecule and its substituents can influence how well it fits into the binding site of a receptor or enzyme. As mentioned earlier, ortho-substituents on the phenyl ring can introduce steric hindrance that may be detrimental to activity. researchgate.net
Functional Group Disposition: The presence and spatial arrangement of the amino and carboxylic acid groups are paramount. The free carboxylate is often essential for ionic interactions, while the amino group can act as a crucial hydrogen bond donor. nih.govnih.gov
QSAR studies on 2-phenylamino-benzoic acid derivatives have shown a significant influence of 3D molecular descriptors on their anti-inflammatory and analgesic activities, confirming the importance of the molecule's three-dimensional structure. researchgate.net These correlations underscore the principle that the biological effects of this compound are highly dependent on a precise combination of electronic, steric, and hydrophobic properties conferred by its specific structural arrangement.
Potential Therapeutic and Research Applications
Building Block in Pharmaceutical Development
As a versatile amino acid derivative, 3-[(3-Fluorophenyl)amino]propanoic acid serves as a crucial starting material or intermediate in the synthesis of a wide array of bioactive molecules. Its fluorophenyl group can enhance biological activity, improve metabolic stability, and increase binding affinity to target receptors. chemimpex.comnbinno.com
The compound is a key building block in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.comchemimpex.com Its structure is utilized in the design of novel therapeutics intended to modulate neurotransmitter systems. chemimpex.com The fluorinated phenyl group is a key feature that can enhance interactions with biological targets within the central nervous system. chemimpex.comchemimpex.com Researchers have employed this and structurally similar amino acid derivatives to study neurotransmitter pathways and receptor interactions, which is crucial for developing selective and effective drugs for conditions like epilepsy. chemimpex.comchemimpex.com
The molecular framework of this compound is suitable for constructing antagonists for various receptors. While direct synthesis of chemokine or bradykinin (B550075) B1 receptor antagonists using this specific compound is not extensively detailed in the provided research, the synthesis of related antagonists often involves amino acid-like structures. For instance, the development of bradykinin B1 receptor antagonists has involved the modification of peptide structures and the creation of peptide mimics where non-natural amino acids are incorporated to enhance potency and selectivity. nih.govnih.gov Similarly, the development of chemokine receptor antagonists, such as those for CCR5, has utilized propane-1,3-diamino bridged structures, a motif related to the propanoic acid backbone.
The 3-(phenylamino)propanoic acid scaffold is a promising framework for the development of novel anticancer agents. mdpi.comdebuglies.commdpi.com Research into derivatives has shown structure-dependent antiproliferative activity against various cancer cell lines, including lung adenocarcinoma. mdpi.comnih.gov
One study focused on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. mdpi.com The introduction of an oxime moiety to this scaffold was found to significantly enhance antiproliferative activity, with some derivatives showing greater potency than the standard chemotherapeutic agent, cisplatin. mdpi.com These compounds were also effective against drug-resistant H69AR lung carcinoma cells and could induce cell death in 3D spheroid models. mdpi.com In silico studies suggested that these derivatives may exert their effect by interacting with targets like human SIRT2 and EGFR. mdpi.com
Another series of related compounds, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, also exhibited structure-dependent anticancer activity against A549 cells and were shown to suppress cancer cell migration in vitro. nih.gov
| Compound | Modification | IC₅₀ (µM) |
|---|---|---|
| Derivative 21 | Oxime Moiety | 5.42 |
| Derivative 22 | Oxime Moiety | 2.47 |
| Cisplatin (Reference) | - | >100 |
The core structure of 3-(phenylamino)propanoic acid has been identified as a promising scaffold for creating new antimicrobial and antifungal agents. nih.gov A study on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent activity against a panel of multidrug-resistant pathogens. nih.gov
These compounds, particularly hydrazone derivatives with heterocyclic substituents, showed potent and broad-spectrum antimicrobial activity. nih.gov They were effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), as well as Gram-negative pathogens and drug-resistant Candida species. nih.gov Notably, significant activity was observed against the emerging multidrug-resistant fungal pathogen Candida auris. nih.gov The general utility of amino acid scaffolds in designing antimicrobial agents is well-recognized, as they can act as structural analogs of intermediates in microbial biosynthetic pathways. nih.gov
| Pathogen | MIC Range (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1–8 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5–2 |
| Gram-negative pathogens | 8–64 |
| Candida auris | 0.5–64 |
The Fmoc-protected form of the compound, Fmoc-(S)-3-amino-3-(3-fluorophenyl)propionic acid, is a valuable building block in solid-phase peptide synthesis (SPPS). nbinno.comchemimpex.com Its incorporation into peptide chains is facilitated by the Fmoc protecting group, which allows for the straightforward assembly of complex peptide sequences. chemimpex.com
Biochemical and Proteomics Research
In the fields of biochemistry and proteomics, this compound and its derivatives serve as valuable research tools. chemimpex.com The compound is used in biochemical assays to evaluate the efficacy and pharmacological profiles of potential drug candidates and to measure enzyme activity. chemimpex.comchemimpex.com Its ability to mimic natural amino acids while introducing a fluorine atom enhances its utility for studying protein interactions and metabolic pathways. chemimpex.com
Furthermore, as an unnatural amino acid, it holds potential for use in chemical biology and proteomics for protein labeling. nih.gov Unnatural amino acids bearing bio-orthogonal functional groups can be metabolically incorporated into proteins. This allows for the subsequent "tagging" of these proteins for identification, purification, and analysis, providing insights into protein synthesis, localization, and interaction networks. nih.gov
Investigating Protein Interactions and Functions
The specific interactions of this compound with proteins are a key area of research. The fluorine atom in its structure can form specific interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in protein binding sites. These interactions can be crucial for the affinity and specificity of the compound for a particular protein target. By studying how this compound binds to and modulates the function of specific proteins, researchers can gain insights into the protein's role in biological processes and its potential as a therapeutic target.
Studying Metabolic Pathways
The metabolism of this compound and its analogs is of interest for understanding how such compounds are processed in biological systems. The presence of the fluorine atom can significantly influence the metabolic fate of the molecule. For instance, the carbon-fluorine bond is very stable and can block metabolic pathways that would otherwise modify the compound at that position. This can lead to a longer biological half-life and altered pharmacological properties. Studying the metabolic pathways of this compound can provide valuable information for the design of more stable and effective drug candidates.
Neurotransmitter Research
The structural similarity of this compound to endogenous neurotransmitters or their precursors suggests its potential to interact with components of the nervous system. The aminopropanoic acid backbone is a common feature in many neuroactive compounds. Researchers may investigate this compound for its ability to bind to neurotransmitter receptors, transporters, or enzymes involved in neurotransmitter metabolism. Such studies could reveal new insights into neurotransmission and potentially lead to the development of novel therapeutic agents for neurological disorders.
Advanced Material Science Applications
In the realm of material science, organic halides like this compound are utilized due to their reactivity and ability to undergo various chemical transformations. cymitquimica.com The presence of the fluorine atom can impart unique properties to materials, such as increased thermal stability, chemical resistance, and specific electronic characteristics. This compound could serve as a monomer or a building block for the synthesis of novel polymers and other advanced materials with tailored properties for a range of applications.
Precursor for Radiolabeled Compounds (e.g., Fluorine-18 for PET Imaging)
A significant application of fluorinated compounds like this compound is in the development of radiotracers for Positron Emission Tomography (PET) imaging. The stable fluorine-19 isotope can be replaced with the radioactive isotope fluorine-18. This allows the compound to be used as a PET tracer to visualize and quantify biological processes in vivo. The ability to track the distribution and concentration of the radiolabeled compound in the body provides a powerful tool for diagnosing diseases, monitoring treatment responses, and understanding drug pharmacokinetics.
Investigation of Drug Metabolism (for related compounds)
The study of how compounds related to this compound are metabolized is crucial in drug discovery and development. Understanding the metabolic pathways, identifying the resulting metabolites, and assessing their biological activity and potential toxicity are essential steps. The introduction of a fluorine atom can alter the metabolism of a parent drug, often leading to improved metabolic stability and a more favorable pharmacokinetic profile. Therefore, this compound can serve as a model for investigating the effects of fluorination on the metabolism of related drug candidates.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes
The development of efficient and novel synthetic methodologies is crucial for the advancement of any pharmaceutical compound. For 3-amino-3-arylpropanoic acids, the parent class of the target compound, established methods include one-pot, three-component reactions involving an arylaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297). researchgate.net Future research is focused on refining these processes to improve yield, reduce environmental impact, and achieve better stereoselectivity.
Emerging synthetic strategies being explored include:
Enzymatic Catalysis: Utilizing enzymes like lipases to achieve high enantioselectivity, which is critical for producing specific stereoisomers of the compound that may have more favorable biological activity. researchgate.net
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency, safety, and scalability, allowing for more controlled and reproducible synthesis.
Solid-Phase Peptide Synthesis (SPPS): The use of Fmoc-protected versions of the amino acid, such as Fmoc-(S)-3-amino-3-(3-fluorophenyl)propionic acid, is well-established for incorporating the molecule into peptide chains. chemimpex.com Future work in this area involves developing novel linkers and resins to streamline the synthesis of complex peptide-drug conjugates. nih.gov
These advancements aim to make the synthesis of 3-[(3-Fluorophenyl)amino]propanoic acid and its derivatives more cost-effective and accessible for extensive preclinical and clinical investigation.
Development of More Potent and Selective Analogues
The core structure of this compound serves as a valuable scaffold for generating a library of analogues with potentially enhanced therapeutic properties. The fluorine atom on the phenyl ring is a key feature, known to improve metabolic stability and binding affinity. chemimpex.com Research is actively exploring how modifications to this scaffold can lead to more potent and selective drug candidates.
| Structural Modification Approach | Therapeutic Goal | Rationale and Findings | Reference |
|---|---|---|---|
| Modification of the Propanoic Acid Backbone | Anticonvulsant Activity | Derivatives of related alaninamides have shown potent activity in mouse seizure models, suggesting that altering the core amino acid structure can yield neurologically active compounds. | mdpi.com |
| Addition of Heterocyclic Moieties | Anticancer & Antimicrobial Activity | Studies on similar propanoic acid derivatives show that adding complex groups, like thiazoles, can produce compounds with significant antiproliferative activity against cancer cell lines, including drug-resistant ones. Other derivatives have shown broad-spectrum antimicrobial activity. | nih.govmdpi.com |
| Bioisosteric Replacement | Modulation of NMDA Receptors | Replacing functional groups with bioisosteres (e.g., replacing an amide with a triazole) in similar amino acid derivatives has created potent agonists for specific NMDA receptor subtypes, a strategy applicable to the target compound for neurological disorders. | frontiersin.org |
This strategic molecular modification is essential for fine-tuning the compound's interaction with biological targets, thereby maximizing therapeutic efficacy and minimizing off-target effects.
Integration with Advanced Drug Delivery Systems
A significant challenge in drug development is ensuring that the active compound reaches its intended target in the body effectively. Amino acid derivatives are increasingly being used as part of sophisticated drug delivery strategies. amerigoscientific.com Future research on this compound will likely focus on its incorporation into prodrugs and targeted delivery systems.
Prodrug Development: The carboxylic acid and amino groups on the molecule provide ideal handles for chemical modification to create prodrugs. nih.govmdpi.com These inactive precursors can be designed to improve properties like oral bioavailability and are later converted into the active drug within the body, often at the target site. mdpi.com
Peptide-Drug Conjugates (PDCs): As a non-natural amino acid, the compound can be incorporated into peptides. chemimpex.com These peptides can be designed to target specific cells or tissues (e.g., cancer cells), delivering the therapeutic agent directly where it is needed and reducing systemic toxicity. mdpi.com
Nanoparticle Formulation: The compound or its potent analogues could be encapsulated within or conjugated to nanoparticles, further enhancing targeted delivery, improving solubility, and providing controlled release over time.
These approaches aim to overcome pharmacokinetic hurdles and enhance the therapeutic window of drug candidates derived from this scaffold.
Pharmacogenomic and Proteomic Profiling
To optimize therapy and understand a drug's mechanism of action, modern research employs pharmacogenomics and proteomics. nih.govmetwarebio.com While specific studies on this compound are yet to be published, this represents a critical future research avenue.
Proteomic Analysis: Mass spectrometry-based proteomics can identify the proteins and cellular pathways that a drug candidate interacts with. nih.govresearchgate.net This is crucial for validating the intended target, uncovering the mechanism of action, and identifying potential off-target effects that could lead to toxicity. nih.govjapsonline.com For derivatives of this compound, proteomics would help elucidate how they exert their anticancer or antimicrobial effects at a molecular level.
Pharmacogenomic Studies: This field investigates how an individual's genetic makeup affects their response to a drug. ahdbonline.com By correlating genetic variations with treatment outcomes in preclinical models, researchers can identify genetic biomarkers. nih.gov These biomarkers could one day help predict which patients are most likely to benefit from a drug or who might be at risk for adverse reactions, paving the way for personalized medicine. ahdbonline.com
Applying these "omics" technologies will be essential for advancing derivatives from this scaffold into clinical development.
Translational Research and Preclinical Development
Translational research bridges the gap between basic scientific discovery and clinical application. For this compound and its analogues, this involves a structured preclinical development process to establish safety and efficacy before human trials.
The initial stages of this process, already underway for related compounds, include:
In Vitro Efficacy Testing: Evaluating the potency of new analogues against specific targets, such as various cancer cell lines (including 2D and 3D spheroid models) and multidrug-resistant bacterial and fungal pathogens. nih.govmdpi.com
In Vitro Toxicity Screening: Assessing the cytotoxicity of the compounds against non-cancerous cell lines to establish a preliminary safety profile and therapeutic index. nih.gov
In Vivo Animal Models: Promising candidates from in vitro studies are advanced to animal models of disease (e.g., seizure models in mice) to evaluate their efficacy and safety in a living organism. mdpi.com
ADME Profiling: Characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds to understand their pharmacokinetic behavior and guide further optimization. nih.gov
This systematic preclinical evaluation is fundamental to identifying the most promising drug candidates for further development and eventual clinical use. nih.gov
Q & A
What are the common synthetic routes for 3-[(3-Fluorophenyl)amino]propanoic acid?
Basic:
A standard approach involves coupling 3-fluorophenylamine with propanoic acid derivatives. For example, palladium-catalyzed cross-coupling or condensation reactions under acidic conditions can introduce the amino group to the propanoic acid backbone. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-alkylation .
Advanced:
Advanced methods include regioselective functionalization using directed ortho-metalation strategies. highlights a Pd(II)-catalyzed olefination of substituted benzylamines, which can be adapted for fluorophenyl derivatives. Post-functionalization steps (e.g., hydrolysis, hydrogenation) yield the propanoic acid moiety. Enantioselective synthesis may employ chiral auxiliaries or catalysts to control stereochemistry, though literature on this specific compound is limited .
How can researchers characterize the purity and structural integrity of this compound?
Basic:
- NMR Spectroscopy : H and C NMR confirm the fluorophenyl group (e.g., aromatic splitting patterns) and propanoic acid backbone (δ ~2.5 ppm for CH and δ ~12 ppm for COOH).
- HPLC : Reverse-phase HPLC with UV detection (λ ~260 nm for fluorophenyl absorption) assesses purity (>95% recommended for biological assays) .
Advanced:
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and hydrogen-bonding patterns (e.g., O–H⋯O dimers observed in related fluorophenylpropanoic acids) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: 197.17 g/mol) and detect isotopic patterns from fluorine (F) .
What biological activities are associated with this compound and its derivatives?
Basic:
Preliminary studies on structurally similar compounds (e.g., 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives) show anticancer activity via apoptosis induction and antioxidant properties. Fluorine substitution enhances metabolic stability and bioavailability .
Advanced:
Mechanistic studies suggest kinase inhibition or interaction with redox-sensitive pathways. For example, fluorophenyl derivatives may disrupt NADPH oxidase activity, reducing reactive oxygen species (ROS) in cancer cells. Structure-activity relationship (SAR) data (Table 1, ) highlight the importance of substituent position (e.g., 3-fluoro vs. 4-fluoro) on potency .
How can researchers resolve contradictions in reported biological data for this compound?
Basic:
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using validated cell lines (e.g., MCF-7 for breast cancer) and include positive controls (e.g., doxorubicin) .
Advanced:
Use orthogonal assays (e.g., Western blotting for protein targets, ROS detection kits) to confirm activity. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like tyrosine kinases, helping explain divergent results .
What are the key considerations for designing fluorinated analogs of this compound?
Basic:
- Electronic Effects : Fluorine’s electronegativity alters electron density, affecting binding to hydrophobic pockets (e.g., in enzymes).
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life .
Advanced:
- Isosteric Replacement : Replace hydrogen with fluorine at meta positions to optimize steric and electronic compatibility with target sites (e.g., ATP-binding pockets).
- Proteolytic Stability : Incorporate fluorophenyl groups to resist peptidase cleavage in peptide-conjugated derivatives .
What analytical methods are suitable for studying degradation products or metabolites?
Basic:
- LC-UV/MS : Monitor hydrolytic degradation (e.g., ester cleavage) or oxidative byproducts.
- Stability Testing : Accelerated aging under pH 3–9 and 40°C to identify labile sites .
Advanced:
- Isotope-Labeled Tracing : Use O or H isotopes to track metabolic pathways in vitro.
- Cryo-EM : Resolve metabolite-enzyme complexes at near-atomic resolution .
How does this compound compare to its non-fluorinated analogs?
Basic:
Fluorination typically enhances lipophilicity (logP increases by ~0.5), improving membrane permeability. Non-fluorinated analogs may exhibit faster renal clearance .
Advanced:
Crystallographic data () show fluorine’s role in stabilizing intermolecular interactions (e.g., C–F⋯H hydrogen bonds). SAR studies ( ) indicate fluorinated derivatives have 2–3× higher IC values in cancer cell lines vs. non-fluorinated counterparts .
What in vitro models are appropriate for preliminary toxicity screening?
Basic:
- HepG2 Cells : Assess hepatotoxicity via MTT assays.
- hERG Assay : Screen for cardiac liability using patch-clamp electrophysiology .
Advanced:
- 3D Organoids : Mimic tissue-specific toxicity in a multicellular environment.
- CRISPR-Cas9 Knockouts : Identify toxicity mechanisms by deleting putative target genes .
How can researchers validate target engagement in mechanistic studies?
Advanced:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases).
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
What computational tools support the design of derivatives with improved efficacy?
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
